molecular formula C16H20N2 B14896770 (2R,3R)-1,4-diphenylbutane-2,3-diamine

(2R,3R)-1,4-diphenylbutane-2,3-diamine

Cat. No.: B14896770
M. Wt: 240.34 g/mol
InChI Key: MAJWDNIRYJWIQU-HZPDHXFCSA-N
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Description

(2R,3R)-1,4-diphenylbutane-2,3-diamine is a chiral diamine compound with two phenyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1,4-diphenylbutane-2,3-diamine typically involves the reduction of corresponding diketones or diimines. One common method is the reduction of 1,4-diphenylbutane-2,3-dione using a chiral reducing agent to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst, such as a chiral rhodium or ruthenium complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient chiral catalysts to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to achieve the desired stereoselectivity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1,4-diphenylbutane-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,3R)-1,4-diphenylbutane-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which (2R,3R)-1,4-diphenylbutane-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and catalytic processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-1,4-diphenylbutane-2,3-diamine is unique due to its specific chiral centers and the presence of two phenyl groups, which provide distinct steric and electronic properties. These characteristics make it particularly valuable in asymmetric synthesis and catalysis, where precise control over stereochemistry is essential .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

(2R,3R)-1,4-diphenylbutane-2,3-diamine

InChI

InChI=1S/C16H20N2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2/t15-,16-/m1/s1

InChI Key

MAJWDNIRYJWIQU-HZPDHXFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](CC2=CC=CC=C2)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)N)N

Origin of Product

United States

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